Anapheline

Description

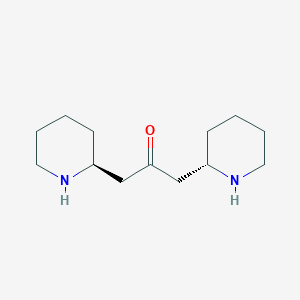

Structure

3D Structure

Properties

CAS No. |

19519-53-0 |

|---|---|

Molecular Formula |

C13H24N2O |

Molecular Weight |

224.34 g/mol |

IUPAC Name |

1,3-bis[(2S)-piperidin-2-yl]propan-2-one |

InChI |

InChI=1S/C13H24N2O/c16-13(9-11-5-1-3-7-14-11)10-12-6-2-4-8-15-12/h11-12,14-15H,1-10H2/t11-,12-/m0/s1 |

InChI Key |

JFMCQBGTUJUOAB-RYUDHWBXSA-N |

SMILES |

C1CCNC(C1)CC(=O)CC2CCCCN2 |

Isomeric SMILES |

C1CCN[C@@H](C1)CC(=O)C[C@@H]2CCCCN2 |

Canonical SMILES |

C1CCNC(C1)CC(=O)CC2CCCCN2 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Biochemical and Physical Properties of Anaphe panda Silk

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biochemical and physical properties of silk produced by the African silkmoth, Anaphe panda. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are exploring the potential of this unique biomaterial. This document summarizes key quantitative data, details the experimental protocols for property characterization, and visualizes complex biological and experimental processes.

Biochemical Properties

The biochemical composition of Anaphe panda silk is fundamental to its structure and function. Like other silks, it is primarily composed of two proteins: fibroin, the core structural protein, and sericin, the gummy protein that binds the fibroin filaments together.[1]

Amino Acid Composition

The amino acid composition of Anaphe panda silk fibroin has been determined and compared with the standard, Bombyx mori silk. The dominant amino acids in A. panda fibroin are Alanine (34%) and Glycine (28%).[2][3][4] This high alanine content is a characteristic feature that influences its structural properties.[5] The full amino acid profile is detailed in the table below.

Table 1: Amino Acid Composition of Anaphe panda Silk Fibroin [2][5]

| Amino Acid | Composition (mol%) in Anaphe panda |

| Alanine (Ala) | 34.0 |

| Glycine (Gly) | 28.0 |

| Serine (Ser) | ~18.0 (Derived from 80% total of Gly, Ala, Ser) |

| Glutamic acid | Present in various amounts |

| Aspartic acid | Present in various amounts |

| Valine | Present in various amounts |

| Methionine | Present in various amounts |

Note: The original study states that Glycine, Alanine, and Serine constitute approximately 80% of the total amino acids. The value for Serine is an estimation based on this information.[2]

Hormonal Regulation of Silk Synthesis (Generalized Lepidopteran Model)

While specific signaling pathways for Anaphe panda have not been elucidated, a generalized model based on other Lepidoptera, such as Bombyx mori, can provide insight into the hormonal control of silk production. The synthesis of silk proteins is primarily regulated by insect hormones, including the prothoracicotropic hormone (PTTH), ecdysone, and juvenile hormone (JH).[2][3][4][5][6] PTTH stimulates the prothoracic gland to produce ecdysone, which in turn promotes the growth and differentiation of the silk gland cells.[2][5] Juvenile hormone plays a crucial role in maintaining the larval state and can influence the duration of the silk production phase, thereby affecting the total silk yield.[3][4][6]

Physical and Mechanical Properties

The physical and mechanical characteristics of Anaphe panda silk fibers are critical for their potential applications in biomaterials and drug delivery.

Fiber Morphology

Anaphe panda silk fibers exhibit crescent-shaped and globular cross-sections with the presence of nodes at regular intervals along the fiber axis.[2][3][4] The cocoon nests are complex structures with three distinct layers: an outer layer, a middle layer, and an inner, hard parchment-like layer that protects the individual cocoons.[2][4]

Quantitative Physical and Mechanical Data

The table below summarizes the key physical and mechanical properties of Anaphe panda silk.

Table 2: Physical and Mechanical Properties of Anaphe panda Silk [2][3][4]

| Property | Value |

| Breaking Stress | 0.4 GPa |

| Breaking Strain | 15.4% |

| Moisture Regain (Degummed) | 9% |

| Moisture Regain (Cocoon) | 8% |

| Weight Loss (Degumming) | 25.6% |

Thermal Properties

The thermal stability of Anaphe panda silk has been evaluated using thermogravimetric analysis (TGA).

Table 3: Thermal Properties of Anaphe panda Silk [2][3][4]

| Sample | Total Weight Loss (%) | Decomposition Temperature (°C) |

| Degummed Fibers | 86% | Not specified |

| Cocoon Shells | 90% | 314 |

Note: The decomposition temperature provided is for the cocoon shells.[2]

Experimental Protocols

Detailed methodologies for the characterization of Anaphe panda silk are provided below.

Degumming of Cocoons

This protocol is designed to remove the sericin protein from the raw silk cocoons.

-

Preparation : A soap solution (e.g., 15 g/L) containing sodium carbonate (e.g., 0.5 g/L) is prepared to achieve a pH between 10.2 and 10.5.

-

Heating : The solution is heated to a working temperature of 92-98°C.

-

Immersion : The Anaphe panda cocoons are immersed in the hot alkaline soap solution.

-

Incubation : The cocoons are simmered for approximately 2.5 hours, avoiding boiling to prevent tangling of the fibers.

-

Washing : The degummed cocoons are thoroughly washed with a dilute sodium carbonate solution (e.g., 1.5 g/L) followed by rinsing with clear water until all soap is removed.

-

Drying : The cleaned fibers are stretched and air-dried.

Amino Acid Analysis via High-Pressure Liquid Chromatography (HPLC)

This protocol outlines the steps for determining the amino acid composition of the silk fibroin.

-

Hydrolysis : A known weight of degummed fibroin is hydrolyzed in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.

-

Neutralization and Derivatization : The hydrolysate is neutralized, and the amino acids are derivatized with a suitable reagent (e.g., phenyl isothiocyanate) to make them detectable by HPLC.

-

Chromatographic Separation : The derivatized amino acid mixture is injected into an HPLC system equipped with a reverse-phase column.

-

Elution : A gradient of solvents is used to separate the individual amino acids based on their hydrophobicity.

-

Detection and Quantification : The eluted amino acids are detected by a UV detector, and the peak areas are compared to those of known standards to quantify the amount of each amino acid.

Tensile Testing of Single Fibers

This protocol details the measurement of the mechanical properties of individual silk fibers.

-

Sample Preparation : Single fibers are carefully extracted from the degummed silk.

-

Mounting : The fiber is mounted onto a cardboard frame with a known gauge length (e.g., 10 mm).

-

Testing : The frame is clamped into a tensile testing machine. The sides of the frame are cut, leaving the fiber to bear the load.

-

Extension : The fiber is stretched at a constant rate of extension until it breaks.

-

Data Acquisition : The force and elongation are continuously recorded to generate a stress-strain curve. From this curve, breaking stress and breaking strain are determined.

Thermogravimetric Analysis (TGA)

This protocol is used to assess the thermal stability of the silk samples.

-

Sample Preparation : A small, known weight of the sample (degummed fibers or cocoon shell) is placed in a TGA sample pan.

-

Heating Program : The sample is heated from room temperature to a high temperature (e.g., 800-900°C) at a constant heating rate (e.g., 20°C/minute).

-

Inert Atmosphere : The analysis is conducted under a continuous flow of an inert gas, such as nitrogen, to prevent oxidative degradation.

-

Data Recording : The weight of the sample is continuously monitored as a function of temperature. The resulting thermogram shows the weight loss at different temperatures, indicating moisture loss and thermal decomposition.

Scanning Electron Microscopy (SEM)

This protocol is for visualizing the surface morphology of the silk fibers.

-

Sample Mounting : A small section of the silk fiber or cocoon is mounted on an SEM stub using conductive adhesive.

-

Sputter Coating : The sample is coated with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.

-

Imaging : The coated sample is placed in the SEM chamber, and a focused beam of electrons is scanned across the surface.

-

Signal Detection : The interaction of the electron beam with the sample generates secondary electrons, which are detected to form a high-resolution image of the surface topography.

Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental procedures.

References

- 1. A single-cell transcriptomic atlas characterizes the silk-producing organ in the silkworm - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jircas.go.jp [jircas.go.jp]

- 3. Juvenile hormone regulates silk gene expression by m6A RNA methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of Insect Neuropeptides and Juvenile Hormones in Silk Protein Biosynthesis | Unni | Annals of Neurosciences [annalsofneurosciences.org]

- 5. jircas.go.jp [jircas.go.jp]

- 6. ijsart.com [ijsart.com]

An In-depth Technical Guide to the Compositional Analysis of Anapheline Silk Fibroin and Sericin

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core principles and methodologies for the compositional analysis of Anapheline silk, focusing on its primary protein constituents: fibroin and sericin. The information presented is intended to equip researchers with the necessary knowledge to characterize these promising biomaterials for applications in drug development and beyond.

Introduction to this compound Silk

This compound silk, produced by moths of the Anaphe genus, is a natural biopolymer composed of two main proteins: fibroin, the structural core, and sericin, a gummy outer layer.[1] The unique amino acid composition and structural organization of these proteins confer upon the silk remarkable properties such as high tensile strength, biocompatibility, and tunable biodegradability, making it a material of significant interest for biomedical applications, including drug delivery systems.[2][3][4][5][6]

Core Protein Composition: Fibroin and Sericin

A single silk filament is comprised of two fibroin brins coated and held together by a layer of sericin.[1]

-

Fibroin: This insoluble protein constitutes the bulk of the silk fiber and is responsible for its characteristic mechanical properties.[1] Its primary structure is dominated by repeating sequences of simple amino acids, primarily glycine, alanine, and serine.[7][8] These sequences facilitate the formation of highly organized β-sheet crystalline domains that impart strength to the fiber.[8]

-

Sericin: This water-soluble, glue-like protein envelops the fibroin filaments.[9] It is composed of 18 different amino acids, with a high content of polar residues such as serine, aspartic acid, and glycine, which contributes to its adhesive properties and hydrophilicity.[10][11][12]

Quantitative Compositional Analysis

The precise amino acid composition of fibroin and sericin is a critical determinant of the silk's physicochemical properties and its potential for various applications. While extensive data exists for the commercially dominant Bombyx mori silk, research on this compound silk is emerging. The following table presents the known amino acid composition of fibroin from Anaphe panda.

Table 1: Amino Acid Composition of Anaphe panda Fibroin

| Amino Acid | Molar Ratio (%)[13] |

| Alanine (Ala) | 34 |

| Glycine (Gly) | 28 |

Note: The data for Anaphe panda fibroin highlights the most abundant amino acids. Comprehensive analysis to quantify the full spectrum of amino acids is a continuing area of research.

Experimental Protocols

Detailed and standardized protocols are essential for the accurate and reproducible analysis of this compound silk proteins.

The initial and most critical step in analyzing the individual silk proteins is the removal of the sericin layer from the fibroin core, a process known as degumming.[14][15]

Protocol: Alkaline Degumming

This is a common and effective method for sericin removal.[15][16]

-

Preparation: Cut raw this compound silk cocoons into small pieces.

-

Solution: Prepare a 0.5% (w/v) sodium carbonate (Na₂CO₃) solution in distilled water.

-

Treatment: Immerse the cocoon pieces in the solution at a liquor-to-fiber ratio of 100:1.[15]

-

Heating: Boil the mixture for 30 minutes with constant stirring to dissolve the sericin.[9]

-

Rinsing: After boiling, thoroughly rinse the remaining fibroin fibers with distilled water multiple times to remove all traces of sericin and sodium carbonate.[15]

-

Drying: Air-dry the purified fibroin fibers.

-

Sericin Isolation (Optional): The sericin can be recovered from the degumming solution by dialysis against deionized water followed by lyophilization to obtain a powder.[9]

Protocol: High-Temperature Water Degumming

This method avoids the use of harsh chemicals.[14]

-

Preparation: Place cocoon pieces in a high-pressure vessel with distilled water.

-

Treatment: Heat the vessel to 120°C for 1 hour.[9]

-

Rinsing and Drying: Follow the same rinsing and drying steps as in the alkaline degumming protocol.

High-Performance Liquid Chromatography (HPLC) is the gold standard for the quantitative analysis of amino acid composition.[17]

Protocol: HPLC Analysis of Amino Acid Composition

-

Hydrolysis:

-

Place a precisely weighed amount of the fibroin or sericin sample (approximately 1-5 mg) into a hydrolysis tube.

-

Add 6 M hydrochloric acid (HCl) containing 0.1% phenol.

-

Evacuate and seal the tube under vacuum.

-

Hydrolyze the protein by heating at 110°C for 24 hours.

-

After cooling, open the tube and evaporate the HCl under a stream of nitrogen.

-

-

Derivatization:

-

Resuspend the dried hydrolysate in a suitable buffer.

-

Derivatize the amino acids using a reagent such as phenylisothiocyanate (PITC) to allow for UV detection.

-

-

Chromatographic Separation:

-

Inject the derivatized sample into an HPLC system equipped with a reverse-phase C18 column.

-

Use a gradient elution system with two mobile phases (e.g., an aqueous buffer and acetonitrile) to separate the different amino acids.

-

Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm for PITC derivatives).

-

-

Quantification:

-

Identify and quantify each amino acid by comparing the retention times and peak areas of the sample to those of a standard amino acid mixture run under the same conditions.

-

Visualization of Workflows and Pathways

Caption: General experimental workflow for this compound silk protein analysis.

Note: Currently, there is a lack of specific published information on the signaling pathways that regulate silk production in this compound species. Research in this area would be a valuable contribution to the field.

Relevance to Drug Development

The detailed characterization of this compound silk fibroin and sericin is paramount for their application in drug delivery.

-

Material Selection: The amino acid composition directly influences properties like hydrophobicity, charge, and the availability of reactive groups for drug conjugation or surface modification, guiding the selection of the appropriate protein for a specific drug and delivery strategy.[3]

-

Formulation Design: Understanding the protein structure allows for the rational design of various drug delivery vehicles, such as nanoparticles, hydrogels, films, and scaffolds.[4][5]

-

Controlled Release: The crystallinity of fibroin, which is a consequence of its primary sequence, can be modulated to control the degradation rate of the silk matrix and, consequently, the release kinetics of the encapsulated drug.[3]

-

Biocompatibility: While fibroin is generally considered highly biocompatible, the complete removal of sericin is often crucial, as residual sericin can sometimes elicit an immune response.[5] Therefore, robust analytical methods to confirm the purity of fibroin are essential.

References

- 1. Fibroin - Wikipedia [en.wikipedia.org]

- 2. Manufacture and Drug Delivery Applications of Silk Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Silk Fibroin as a Functional Biomaterial for Drug and Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Delivering on the promise of recombinant silk-inspired proteins for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Manufacture and Drug Delivery Applications of Silk Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researcherslinks.com [researcherslinks.com]

- 8. Silk fibroin: structural implications of a remarkable amino acid sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sericin coats of silk fibres, a degumming waste or future material? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Silk Sericin Protein Materials: Characteristics and Applications in Food-Sector Industries - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. Effective sericin-fibroin separation from Bombyx mori silkworms fibers and low-cost salt removal from fibroin solution [scielo.org.co]

- 16. researchgate.net [researchgate.net]

- 17. e3s-conferences.org [e3s-conferences.org]

Anaphe Moths: A Technical Guide to Natural Sources and Geographical Distribution

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Anaphe, belonging to the family Notodontidae, comprises several species of moths native to sub-Saharan Africa. These insects, often referred to as African wild silkmoths, hold significant economic and nutritional importance. Their larvae, which are gregarious, construct large communal nests that are a primary source of wild silk, known locally as Sanyan silk in West Africa.[1][2] Furthermore, the caterpillars of several Anaphe species are a traditional food source, providing a valuable source of protein and other nutrients.[2][3] This technical guide provides an in-depth overview of the natural sources, geographical distribution, and key biological data of Anaphe moths, intended for researchers, scientists, and professionals in drug development who may be interested in the unique biochemical and material properties of these insects and their products.

Geographical Distribution

Anaphe moths are widely distributed across the intertropical regions of Africa.[4] Different species inhabit various ecological zones, from rainforests to savannahs. The following table summarizes the known geographical distribution of several key Anaphe species.

| Species | Geographical Distribution |

| Anaphe panda | Cameroon, Democratic Republic of the Congo, Equatorial Guinea, Kenya, Malawi, South Africa, Tanzania, The Gambia.[4] |

| Anaphe venata | Angola, Cameroon, Central African Republic, Republic of the Congo, Democratic Republic of the Congo, Equatorial Guinea, Ghana, Ivory Coast, Nigeria, Tanzania, Togo.[4] |

| Anaphe reticulata | Angola, Eritrea, Ivory Coast, Malawi, Mozambique, South Africa.[4] |

| Anaphe infracta | Nigeria, Uganda, and other parts of East Africa.[4][5] |

| Anaphe moloneyi | Nigeria and surrounding regions.[1][4] |

| Anaphe carteri | Nigeria and surrounding regions.[4] |

| Anaphe ambrizia | Angola and surrounding regions.[4] |

Geographical Distribution of Key Anaphe Species ```dot graph "Geographical_Distribution_of_Key_Anaphe_Species" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

"Anaphe_panda" [pos="1,2!"]; "Anaphe_venata" [pos="3,2!"]; "Anaphe_reticulata" [pos="5,2!"]; "Anaphe_infracta" [pos="2,0!"]; "Anaphe_moloneyi" [pos="4,0!"];

"East_Africa" [pos="0,1!", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "West_Africa" [pos="2,3!", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Central_Africa" [pos="4,3!", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Southern_Africa" [pos="6,1!", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Anaphe_panda" -- "East_Africa"; "Anaphe_panda" -- "Central_Africa"; "Anaphe_panda" -- "Southern_Africa"; "Anaphe_venata" -- "West_Africa"; "Anaphe_venata" -- "Central_Africa"; "Anaphe_venata" -- "East_Africa"; "Anaphe_reticulata" -- "Southern_Africa"; "Anaphe_reticulata" -- "East_Africa"; "Anaphe_infracta" -- "West_Africa"; "Anaphe_infracta" -- "East_Africa"; "Anaphe_moloneyi" -- "West_Africa"; }

Caption: The four distinct stages of the Anaphe moth life cycle.

Experimental Protocols

Silk Degumming Protocol

The process of removing the sericin (gum) from the raw silk fibers is crucial for obtaining soft, lustrous silk. While specific parameters can be optimized, a general protocol for degumming Anaphe silk can be outlined as follows.

Objective: To remove the sericin from raw Anaphe silk cocoons to isolate the fibroin fibers.

Materials:

-

Raw Anaphe silk cocoons

-

Sodium carbonate (Na₂CO₃)

-

Neutral soap

-

Distilled water

-

Beakers or stainless steel pots

-

Heating source (e.g., hot plate)

-

Stirring rod

-

Drying oven

Methodology:

-

Preparation: Clean the raw cocoons by manually removing any debris such as leaves and twigs.

-

Degumming Solution Preparation: Prepare a solution of 0.5% (w/v) sodium carbonate and 0.2% (w/v) neutral soap in distilled water.

-

Degumming Process:

-

Immerse the cleaned cocoons in the degumming solution at a liquor ratio of 1:40 (1 gram of cocoons to 40 mL of solution).

-

Heat the solution to 95-100°C and maintain this temperature for 60-90 minutes, stirring gently to ensure even degumming. [6]4. Rinsing: After degumming, thoroughly rinse the silk fibers with hot distilled water followed by cold distilled water to remove the dislodged sericin and any residual chemicals.

-

-

Drying: Squeeze out excess water and dry the degummed silk fibers in an oven at 60°C until a constant weight is achieved.

-

Evaluation: The percentage of weight loss can be calculated to determine the efficiency of the degumming process. For Anaphe panda, a weight loss of approximately 25.6% has been reported. [4] Workflow for Anaphe Silk Degumming

Caption: A step-by-step workflow for the degumming of Anaphe silk.

Proximate Nutritional Analysis of Anaphe Caterpillars

Anaphe caterpillars are consumed as a traditional food source. A proximate analysis is essential to determine their nutritional value. The following is a generalized protocol based on standard methods for edible insects.

Objective: To determine the moisture, crude protein, crude fat, ash, and carbohydrate content of Anaphe caterpillars.

Materials:

-

Fresh or dried Anaphe caterpillars

-

Drying oven

-

Kjeldahl apparatus

-

Soxhlet extraction apparatus

-

Muffle furnace

-

Desiccator

-

Analytical balance

Methodology:

-

Sample Preparation: Dry the caterpillar samples in an oven at 105°C to a constant weight to determine the moisture content. Grind the dried samples into a fine powder.

-

Crude Protein Determination (Kjeldahl Method):

-

Digest a known weight of the dried sample with concentrated sulfuric acid and a catalyst to convert nitrogen to ammonium sulfate.

-

Distill the digest with sodium hydroxide to release ammonia, which is then trapped in a standard acid solution.

-

Titrate the excess acid to determine the amount of nitrogen.

-

Calculate the crude protein content using a conversion factor (typically 6.25).

-

-

Crude Fat Determination (Soxhlet Extraction):

-

Extract a known weight of the dried sample with a solvent (e.g., petroleum ether) in a Soxhlet apparatus for several hours.

-

Evaporate the solvent to obtain the crude fat residue.

-

Calculate the crude fat content as a percentage of the original sample weight.

-

-

Ash Determination:

-

Incinerate a known weight of the dried sample in a muffle furnace at 550°C until a white or light gray ash is obtained.

-

Cool the ash in a desiccator and weigh.

-

Calculate the ash content as a percentage of the original sample weight.

-

-

Carbohydrate Determination:

-

Calculate the carbohydrate content by difference: 100 - (% moisture + % crude protein + % crude fat + % ash).

-

Biochemical Composition of Anaphe Silk

The silk produced by Anaphe moths has a unique amino acid composition that contributes to its physical properties. The following table summarizes the amino acid composition of Anaphe panda silk fibroin.

| Amino Acid | Composition (%) |

| Alanine | 34 |

| Glycine | 28 |

| Serine | 12 |

| Aspartic Acid | 6 |

| Glutamic Acid | 5 |

| Valine | 3 |

| Threonine | 3 |

| Isoleucine | 2 |

| Leucine | 2 |

| Proline | 2 |

| Arginine | 1 |

| Phenylalanine | 1 |

| Tyrosine | 1 |

Data for Anaphe panda silk fibroin.

Conclusion

Anaphe moths represent a valuable natural resource in sub-Saharan Africa, with significant potential in the fields of textiles, nutrition, and potentially drug development. Their silk possesses unique properties, and the caterpillars are a nutritious food source. This guide provides a foundational understanding of their biology, distribution, and methods for processing and analysis. Further research into the specific biochemical compounds within Anaphe species and their potential applications is warranted.

References

- 1. Untitled [facultyweb.cortland.edu]

- 2. Edible Insects: A New Sustainable Nutritional Resource Worth Promoting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. crickster.pages.dev [crickster.pages.dev]

- 4. Structure, Composition, and Properties of Silk from the African Wild Silkmoth, Anaphe panda (Boisduval) (Lepidoptera: Thaumetopoeidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. textilelearner.net [textilelearner.net]

The Evolutionary Tapestry of Anapheline Silk: A Technical Guide to its Relationship with Other Silk Proteins

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silk, a protein-based biopolymer, has been a subject of intense scientific scrutiny due to its remarkable mechanical properties and biocompatibility. While the silks of the domesticated silkworm, Bombyx mori, and various spider species have been extensively characterized, the evolutionary narrative of silk proteins from other Lepidopteran species, such as those from the genus Anaphe (processionary moths), remains less explored. This technical guide provides an in-depth analysis of the evolutionary relationship of Anapheline silk proteins to other silk proteins. By synthesizing available data on amino acid composition, mechanical properties, and genetic sequences, this document aims to elucidate the phylogenetic placement of Anaphe silk and highlight its unique characteristics. Detailed experimental protocols for the characterization of these remarkable biomaterials are also provided to facilitate further research and development in the fields of materials science and biomedicine.

Introduction

The production of silk has evolved independently multiple times across the arthropod phylum, resulting in a diverse array of protein-based materials with tailored functionalities.[1] Within the order Lepidoptera, silk production is a conserved feature, primarily utilized for cocoon construction, shelter, and lifelines.[2] The silk of the African silkmoth, Anaphe panda, is of particular interest due to its communal cocoon nests and the robust nature of its silk fibers.[1][3] Understanding the evolutionary trajectory of this compound silk proteins, namely fibroin and sericin, in relation to other well-characterized silks can provide valuable insights into structure-function relationships and guide the development of novel biomaterials.

This guide presents a comparative analysis of this compound silk proteins with those from other Lepidopteran species and spiders. We will delve into the quantitative differences in their building blocks and mechanical performance, outline the experimental procedures necessary for their study, and visualize the conserved signaling pathways that likely regulate their synthesis.

Comparative Analysis of Silk Protein Composition and Properties

The functional diversity of silks is a direct consequence of their unique amino acid compositions and the resulting secondary structures. The following tables summarize the quantitative data on the amino acid composition and mechanical properties of Anaphe panda silk in comparison to other representative silk-producing species.

Amino Acid Composition

The amino acid composition of silk fibroin is a key determinant of its mechanical properties. High proportions of glycine (Gly), alanine (Ala), and serine (Ser) are characteristic of many silk proteins, contributing to the formation of crystalline β-sheet structures that impart strength.[2]

Table 1: Amino Acid Composition of Fibroin from Various Silk-Producing Species (mol %)

| Amino Acid | Anaphe panda[3] | Bombyx mori[3] | Nephila clavipes (Spider)[2] |

| Glycine (Gly) | 27.65 | 43.45 | 42.0 |

| Alanine (Ala) | 34.53 | 28.04 | 25.0 |

| Serine (Ser) | 8.66 | 10.34 | 3.0 |

| Aspartic Acid | 4.78 | 1.50 | - |

| Glutamic Acid | 1.12 | 1.73 | 10.0 |

| Threonine | 0.04 | 0.82 | - |

| Valine | 1.23 | 25.70 | - |

| Methionine | 0.26 | 0.11 | - |

| Leucine | 0.49 | 0.75 | 4.0 |

| Lysine | 0.13 | 0.25 | - |

| Arginine | - | - | 4.0 |

| Tyrosine | - | - | 3.0 |

Note: Data for some amino acids in certain species may not be available in the cited literature.

Anaphe panda fibroin is notably rich in Alanine, distinguishing it from Bombyx mori fibroin where Glycine is the most abundant amino acid.[3] This high Alanine content is a characteristic shared with some wild silkmoths and is thought to contribute to the toughness of the silk fibers.

Mechanical Properties

The unique combination of strength and extensibility gives silk its characteristic toughness. These properties are intrinsically linked to the molecular structure of the silk proteins.

Table 2: Comparative Mechanical Properties of Silk Fibers

| Property | Anaphe panda[3] | Bombyx mori | Other Silks |

| Breaking Stress (GPa) | 0.4 | ~0.6 | Steel: ~4, Kevlar: ~4 |

| Breaking Strain (%) | 15.4 | 15-35 | Steel: 8, Kevlar: 4 |

| Young's Modulus (GPa) | - | ~5 | Steel: ~200, Kevlar: ~100 |

| Toughness (MJ/m³) | - | ~60 | Steel: ~6, Kevlar: ~50 |

Note: Data for Bombyx mori and other materials are compiled from various sources for comparative purposes. The mechanical properties of silk can vary depending on the specific species, processing conditions, and testing methodology.

Anaphe panda silk exhibits a breaking stress comparable to some conventional high-performance fibers, although its breaking strain is moderate.[3]

Evolutionary Relationships of this compound Silk Proteins

Phylogenetic analysis of silk protein sequences provides a powerful tool to understand their evolutionary history, including gene duplication events and the divergence of silk properties. While a comprehensive phylogenetic tree including a wide array of silk proteins and specifically placing Anaphe is not yet available in the literature, existing studies on Lepidopteran silk evolution allow for informed inferences.

Lepidopteran silk fibroins, particularly the heavy chain (FibH), are considered to have evolved from a common ancestor within the Trichoptera (caddisflies).[4] Phylogenetic analyses of FibH from various Lepidopteran species show distinct clades that generally follow the accepted phylogeny of the order.[4][5] Based on the known taxonomic placement of Anaphe within the Notodontidae family, it is expected that its silk proteins would cluster with those of other Notodontidae and related families within the Bombycoidea superfamily.

The evolution of sericin genes is more complex, characterized by gene duplications and losses, leading to a high degree of divergence even between closely related species.[6][7] This rapid evolution likely reflects the diverse functional roles of sericins in cocoon construction and defense.

To construct a robust phylogenetic tree, the following workflow is recommended:

Signaling Pathways in Silk Production

The synthesis of silk proteins is a metabolically demanding process that is tightly regulated by complex signaling pathways. While specific studies on Anaphe are limited, research on the model organism Bombyx mori has identified key hormonal and nutritional signaling pathways that control silk gland development and silk protein expression. These pathways are likely conserved across silk-producing Lepidoptera.

Key Regulatory Hormones

Two primary hormones, 20-hydroxyecdysone (20E) and Juvenile Hormone (JH), play crucial and often antagonistic roles in insect development and, consequently, in silk production.[8][9]

-

20-Hydroxyecdysone (20E): This steroid hormone is the primary trigger for molting and metamorphosis. In the final larval instar, a surge in 20E levels initiates the cessation of feeding and the onset of spinning behavior, coupled with a dramatic increase in the expression of silk protein genes.[8]

-

Juvenile Hormone (JH): JH generally maintains the larval state and prevents metamorphosis. Its levels are high during larval feeding stages and decline in the final instar, allowing 20E to initiate pupation and spinning. JH has been shown to repress the expression of silk protein genes.[9]

Signaling Cascades

The hormonal signals are transduced within the silk gland cells through intricate signaling cascades that ultimately regulate the transcription of silk protein genes.

-

20E Signaling Pathway: 20E binds to a nuclear receptor complex composed of the Ecdysone Receptor (EcR) and Ultraspiracle (USP). This complex then binds to ecdysone response elements (EcREs) in the promoter regions of target genes, including those encoding silk proteins, to activate their transcription.[8]

-

Insulin Signaling Pathway: This pathway is crucial for sensing the nutritional status of the larva and coupling it with growth and silk production. Insulin-like peptides (ILPs) bind to the insulin receptor, activating a phosphorylation cascade that involves PI3K and Akt. This pathway is known to stimulate DNA synthesis and cell growth in the silk glands, which is essential for the massive production of silk proteins.[10][11]

Experimental Protocols

The following section provides detailed methodologies for the key experiments required for the characterization and comparative analysis of this compound silk proteins.

Silk Protein Extraction

The separation of the two main silk components, the glue-like sericin and the structural fibroin, is the first critical step in their analysis.

Protocol 1: Sericin and Fibroin Extraction from Anaphe Cocoons

Materials:

-

Anaphe cocoons

-

0.02 M Sodium Carbonate (Na₂CO₃) solution

-

Lithium Bromide (LiBr) solution (9.3 M)

-

Distilled water

-

Beakers

-

Heating mantle with magnetic stirrer

-

Dialysis tubing (12-14 kDa MWCO)

-

Freeze-dryer

Procedure:

Part A: Sericin Extraction (Degumming)

-

Cut the Anaphe cocoons into small pieces.

-

Add the cocoon pieces to a beaker with 0.02 M Na₂CO₃ solution at a liquor ratio of 1:50 (w/v).

-

Heat the solution to boiling (98-100°C) and maintain for 30-60 minutes with constant stirring. This process solubilizes the sericin.

-

Filter the solution to separate the insoluble fibroin fibers from the sericin solution.

-

The resulting fibroin fibers should be washed thoroughly with hot distilled water and dried.

-

The sericin-containing solution can be concentrated and then freeze-dried to obtain sericin powder.

Part B: Fibroin Solubilization

-

Take the dried, degummed fibroin fibers from Part A.

-

Dissolve the fibroin in a 9.3 M LiBr solution at 60°C for 4-6 hours with stirring.

-

Centrifuge the solution to remove any undissolved impurities.

-

Transfer the supernatant to a dialysis tube.

-

Dialyze the solution against distilled water for 3-4 days, changing the water frequently to remove the LiBr salt.

-

The resulting aqueous fibroin solution can be used for further analysis or freeze-dried to obtain fibroin powder.

Protein Sequencing by Mass Spectrometry

Mass spectrometry-based proteomics is the gold standard for identifying and sequencing proteins.

Protocol 2: In-solution Tryptic Digestion and LC-MS/MS Analysis

Materials:

-

Purified fibroin or sericin solution

-

Urea

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (sequencing grade)

-

Ammonium Bicarbonate buffer (50 mM, pH 8.0)

-

Formic acid

-

Acetonitrile

-

C18 desalting column

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Denaturation, Reduction, and Alkylation:

-

Dissolve the protein sample in a buffer containing 8 M urea and 50 mM ammonium bicarbonate.

-

Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

-

Cool the sample to room temperature and add IAA to a final concentration of 25 mM. Incubate in the dark for 20 minutes to alkylate the cysteine residues.

-

-

Digestion:

-

Dilute the sample with 50 mM ammonium bicarbonate buffer to reduce the urea concentration to less than 1 M.

-

Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

-

-

Desalting:

-

Acidify the peptide solution with formic acid.

-

Desalt the peptides using a C18 column according to the manufacturer's instructions.

-

Elute the peptides and dry them in a vacuum centrifuge.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried peptides in a solution of 0.1% formic acid.

-

Inject the sample into the LC-MS/MS system.

-

Separate the peptides using a reverse-phase liquid chromatography column with a gradient of acetonitrile.

-

Analyze the eluting peptides by tandem mass spectrometry.

-

-

Data Analysis:

-

Search the generated MS/MS spectra against a protein sequence database (e.g., NCBI, UniProt) using a search engine (e.g., Mascot, SEQUEST) to identify the proteins and obtain sequence information.

-

Two-Dimensional Polyacrylamide Gel Electrophoresis (2D-PAGE)

2D-PAGE separates proteins based on two independent properties: isoelectric point (pI) in the first dimension and molecular weight in the second dimension. This technique is useful for resolving complex protein mixtures.

Protocol 3: 2D-PAGE of Silk Proteins

Materials:

-

Solubilized silk protein sample

-

Rehydration buffer (containing urea, thiourea, CHAPS, DTT, and IPG buffer)

-

Immobilized pH gradient (IPG) strips

-

SDS-PAGE gels

-

Equilibration buffers I (with DTT) and II (with IAA)

-

2D electrophoresis system

-

Protein staining solution (e.g., Coomassie Brilliant Blue, silver stain)

Procedure:

First Dimension: Isoelectric Focusing (IEF)

-

Quantify the protein concentration in the solubilized silk sample.

-

Mix the protein sample with rehydration buffer.

-

Apply the sample to an IPG strip and allow it to rehydrate overnight at room temperature.

-

Perform isoelectric focusing using a programmed voltage ramp according to the manufacturer's instructions for the 2D electrophoresis system.

Second Dimension: SDS-PAGE

-

After IEF, equilibrate the IPG strip in equilibration buffer I for 15 minutes with gentle shaking.

-

Transfer the strip to equilibration buffer II and incubate for another 15 minutes.

-

Place the equilibrated IPG strip onto the top of an SDS-PAGE gel.

-

Seal the strip in place with molten agarose.

-

Run the second dimension electrophoresis at a constant voltage until the dye front reaches the bottom of the gel.

Visualization and Analysis

-

Stain the gel using a compatible protein stain.

-

Destain the gel to visualize the protein spots.

-

Analyze the 2D gel image to determine the pI and molecular weight of the separated proteins. Individual spots can be excised for identification by mass spectrometry.

Conclusion

The study of this compound silk proteins offers a unique window into the evolutionary diversification of silk biomaterials. The distinct amino acid composition, particularly the high alanine content, suggests a different structural organization and potentially novel mechanical properties compared to more commonly studied silks. While a complete phylogenetic placement awaits more extensive sequence data, current evidence firmly positions Anaphe silk within the broader context of Lepidopteran silk evolution, likely sharing conserved regulatory pathways for its synthesis. The detailed experimental protocols provided in this guide are intended to empower researchers to further unravel the complexities of this compound silk, paving the way for the development of next-generation biomaterials with tailored properties for a range of applications in medicine and engineering. Future research focusing on the complete genome and transcriptome of Anaphe species will be instrumental in building a more comprehensive understanding of the evolutionary innovations that have shaped this remarkable natural polymer.

References

- 1. Structure, Composition, and Properties of Silk from the African Wild Silkmoth, Anaphe panda (Boisduval) (Lepidoptera: Thaumetopoeidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Evolution of Lepidopteran Silk Proteins: Insights from the Ghost Moth, Hepialus californicus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure, Composition, and Properties of Silk from the African Wild Silkmoth, Anaphe panda (Boisduval) (Lepidoptera: Thaumetopoeidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Comprehensive Transcriptomic Analyses of Silk-Associated Genes and Functional Characterization of Key Silk Fibroins in Plutella xylostella - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scienceopen.com [scienceopen.com]

- 8. mdpi.com [mdpi.com]

- 9. Overexpression of BmJHBPd2 Repressed Silk Synthesis by Inhibiting the JH/Kr-h1 Signaling Pathway in Bombyx mori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Frontiers | Eat to reproduce: a key role for the insulin signaling pathway in adult insects [frontiersin.org]

An In-depth Technical Guide to the Gene Expression and Regulation of Anopheline Salivary Proteins

Audience: Researchers, Scientists, and Drug Development Professionals

Core Subject: Anophelin and other key anti-hemostatic proteins in Anopheles mosquitoes.

Executive Summary

The saliva of female Anopheles mosquitoes, the primary vectors of human malaria, is a complex cocktail of pharmacologically active proteins that facilitates blood-feeding by counteracting host hemostasis and immune responses. A key component of this sialome is Anophelin , a potent and specific thrombin inhibitor. The synthesis and secretion of anophelin and other salivary proteins are tightly regulated, primarily in response to the physiological changes associated with blood-feeding. Understanding the molecular pathways that govern the expression of these critical proteins offers novel targets for transmission-blocking vaccines and anti-thrombotic drug development. This guide provides a detailed overview of the gene expression and regulation of key anopheline salivary proteins, summarizes quantitative data, details relevant experimental protocols, and visualizes the core biological and experimental processes.

The Anopheline Sialome: A Tool for Hematophagy

To successfully acquire a blood meal, female Anopheles mosquitoes must overcome the host's primary defense mechanisms against vascular injury: platelet aggregation, blood coagulation, and vasoconstriction. Their salivary glands produce a repertoire of anti-hemostatic molecules to achieve this.

-

Anophelin: A small, cysteine-less peptide that is a direct, tight-binding inhibitor of thrombin, the final protease in the coagulation cascade.[1] By binding to both the active site and exosite-I of thrombin, anophelin effectively prevents the conversion of fibrinogen to fibrin, thereby blocking clot formation.[1] Homologs of anophelin have been identified in several Anopheles species, including An. gambiae, An. stephensi, and An. albimanus.[1][2]

-

Anopheline Anti-Platelet Protein (AAPP): This protein specifically blocks platelet adhesion and aggregation by binding directly to collagen at the site of the bite wound.[3] This prevents the formation of the initial platelet plug, a critical step in hemostasis.

-

Other Key Proteins: The anopheline sialome also includes apyrase, which inhibits ADP-induced platelet aggregation, and various vasodilators and immunomodulators that collectively ensure a successful blood meal.[4]

The expression of these proteins is highly specific to the female salivary glands, as males do not feed on blood and only require saliva for sugar digestion.

Regulation of Salivary Protein Gene Expression

The synthesis of salivary proteins is a dynamic process, primarily regulated by the blood-feeding cycle. While the precise signaling cascades are an area of active investigation, a general model involves hormonal and transcriptional responses to the ingestion of blood.

The Blood Meal as a Primary Trigger

A blood meal initiates a cascade of physiological events, including profound changes in the salivary gland transcriptome. Transcriptomic analyses of Anopheles gambiae salivary glands before and after a blood meal reveal a significant shift in gene expression.

-

Transcript Depletion: Many of the most abundant transcripts in the salivary glands of unfed mosquitoes, particularly those encoding secreted anti-hemostatic proteins like anophelin, are significantly down-regulated within two hours of a blood meal.[1] This is attributed to the massive discharge of saliva during feeding, leading to the depletion of existing mRNA transcripts as they are translated to replenish the protein stock.[1]

-

Gene Induction: Conversely, a distinct set of genes is up-regulated post-blood meal. These are involved in various cellular processes, including stress response and metabolism, required to prepare the glands for the next feeding cycle.[1] The promoter for the Anopheline Anti-Platelet Protein (AAPP) has been shown to be induced upon ingestion of a blood meal.[5]

Putative Signaling Pathways

While a complete pathway from blood meal to gene transcription in the salivary glands has not been fully elucidated, it is hypothesized to involve hormonal cues similar to those that regulate vitellogenesis (yolk protein production) in the fat body. After a blood meal, the release of hormones such as 20-hydroxyecdysone (20E) and juvenile hormone (JH), along with insulin-like peptides, orchestrates reproductive processes. These systemic signals are likely integrated at the salivary gland to coordinate the expression of feeding-related genes. Neuromodulators like dopamine and serotonin have also been shown to regulate the secretion of saliva, suggesting a complex interplay of neuronal and hormonal control over salivary gland function.[2]

References

- 1. Unraveling dual feeding associated molecular complexity of salivary glands in the mosquito Anopheles culicifacies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neurochemical regulation of Aedes aegypti salivary gland function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Microarrays reveal discrete phases in juvenile hormone regulation of mosquito reproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Four-way regulation of mosquito yolk protein precursor genes by juvenile hormone-, ecdysone-, nutrient-, and insulin-like peptide signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Degradation Profile of Silk Biomaterials, with a focus on Antheraea Species

Disclaimer: The term "Anapheline biomaterials" did not yield specific results in scientific literature. It is presumed that this may be a typographical error for "Antheraea," a genus of wild silkworms known for producing silk with distinct properties from the more common Bombyx mori silk. This guide therefore provides a comprehensive overview of the solubility and degradation profiles of silk biomaterials in general, with specific data and protocols for Antheraea silk where available.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed exploration of the solubility and degradation characteristics of silk-based biomaterials.

Introduction to Silk Biomaterials

Silk proteins, primarily fibroin, are natural polymers with a unique combination of mechanical strength, biocompatibility, and tunable biodegradability, making them highly attractive for a range of biomedical applications, including tissue engineering and drug delivery.[1][2] The two most studied types of silk are from the domestic silkworm Bombyx mori and the wild silkworm genus Antheraea.[3][4] The solubility and degradation profiles of silk biomaterials are critical parameters that dictate their processing into various formats and their in vivo performance. These characteristics are influenced by a multitude of factors including the silk species, processing methods, and the biological environment.[5][6]

Solubility Profile of Silk Biomaterials

The solubility of silk fibroin is a key consideration for its processing into forms such as films, hydrogels, and scaffolds.[7][8] Native silk fibers are generally insoluble in water and common organic solvents due to their highly crystalline structure, dominated by β-sheets.[9][10] To render silk fibroin soluble for processing, it is typically extracted from cocoons and dissolved in specific solvent systems.

Factors Influencing Solubility

Several factors dictate the solubility of silk fibroin:

-

Source of Silk: Silks from different species exhibit varying solubility due to differences in their primary amino acid sequences and protein structures. For instance, Antheraea silks can be more difficult to dissolve than Bombyx mori silk.[11]

-

Solvent System: Strong chaotropic agents are required to disrupt the hydrogen bonds within the crystalline structure of silk. Common solvents include concentrated aqueous solutions of salts like lithium bromide (LiBr), lithium thiocyanate (LiSCN), and calcium chloride (CaCl2).[12][13]

-

Temperature: Elevated temperatures can aid in the dissolution process, though excessive heat can cause protein degradation.[11]

-

pH: The pH of the solution can influence the charge of the amino acid residues and thus affect solubility.[14]

-

Molecular Weight: The molecular weight of the silk fibroin can impact its solubility, with lower molecular weight fibroin sometimes being more readily soluble.[15]

-

Secondary Structure: The proportion of β-sheet crystallinity is inversely related to solubility. The soluble form of silk fibroin is often referred to as Silk I, which has a higher content of random coil and α-helix structures, while the insoluble, crystalline form is known as Silk II, which is rich in β-sheets.[10][16]

Quantitative Data on Silk Solubility

The following table summarizes the solubility of different silk types in various solvent systems.

| Silk Type | Solvent System | Temperature (°C) | Observations | Reference(s) |

| Bombyx mori | 9.3 M LiBr | 60 | Commonly used for complete dissolution. | [7] |

| Bombyx mori | CaCl2/Ethanol/H2O (1:2:8 molar ratio) | Not specified | Effective for dissolution. | [13] |

| Bombyx mori | 10 M LiSCN | Not specified | Achieves solubilization. | [11] |

| Bombyx mori | 7 M Ca(NO3)2 | 40 | Shows signs of solubilization. | [11] |

| Antheraea species | 10 M LiSCN | ~105 | Higher temperature required for solubilization compared to B. mori. | [11] |

| Antheraea species | 7 M Ca(NO3)2 | ~105 | Higher temperature required for solubilization. | [11] |

| Antheraea pernyi | Aqueous lithium thiocyanate | Not specified | Used to prepare regenerated silk fibroin solution. | [14] |

Experimental Protocol for Silk Fibroin Dissolution (Bombyx mori)

This protocol describes a common method for dissolving Bombyx mori silk fibroin using lithium bromide.

Materials:

-

Bombyx mori cocoons

-

0.02 M Sodium Carbonate (Na2CO3) solution

-

9.3 M Lithium Bromide (LiBr) solution

-

Distilled water

-

Dialysis tubing (e.g., MWCO 12-14 kDa)

-

Beakers

-

Stir plate and stir bar

-

Oven or drying cabinet

Procedure:

-

Degumming:

-

Cut Bombyx mori cocoons into small pieces.

-

Boil the cocoon pieces in a 0.02 M Na2CO3 solution for 30-60 minutes to remove the sericin glue-like protein.

-

Rinse the resulting silk fibroin thoroughly with distilled water to remove residual sericin and Na2CO3.

-

Allow the degummed silk fibroin to air dry completely.[15]

-

-

Dissolution:

-

Dissolve the dried, degummed silk fibroin in a 9.3 M LiBr solution at 60°C for 4 hours with gentle stirring.[7]

-

-

Dialysis:

-

Transfer the silk-LiBr solution into dialysis tubing.

-

Dialyze the solution against distilled water for 2-3 days, changing the water frequently to remove the LiBr salt.

-

Continue dialysis until the conductivity of the water is close to that of pure distilled water.[7]

-

-

Purification and Storage:

-

Centrifuge the dialyzed silk solution to remove any aggregates or impurities.

-

The resulting aqueous silk fibroin solution can be stored at 4°C for several weeks.[1]

-

Degradation Profile of Silk Biomaterials

The degradation of silk biomaterials is a critical factor for their application in tissue engineering and drug delivery, as the degradation rate should ideally match the rate of tissue regeneration or the desired drug release profile.[5] Silk degradation is primarily a result of enzymatic hydrolysis.[6][17]

Factors Influencing Degradation

The degradation rate of silk biomaterials is influenced by several factors:

-

Enzyme Type and Concentration: Different proteolytic enzymes exhibit varying efficiencies in degrading silk. Protease XIV is known to be highly effective, while others like α-chymotrypsin and collagenase also contribute to degradation.[1][18] Higher enzyme concentrations generally lead to faster degradation.[19]

-

Crystallinity (β-sheet content): A higher degree of β-sheet crystallinity results in a slower degradation rate, as these crystalline regions are more resistant to enzymatic attack.[18][20]

-

Molecular Weight: Higher molecular weight silk fibroin generally degrades more slowly.[1][21]

-

Porosity and Surface Area: Materials with higher porosity and surface area, such as sponges and nanofibers, tend to degrade faster than dense films or fibers.[1][22]

-

Processing Method: The method used to fabricate the biomaterial (e.g., aqueous vs. organic solvent processing) can affect its structural characteristics and, consequently, its degradation rate.[22]

-

Host Response (in vivo): In a biological environment, the type and activity of cells, such as macrophages and osteoclasts, play a significant role in the degradation process through the secretion of enzymes like matrix metalloproteinases (MMPs).[23][24]

Quantitative Data on Silk Degradation

The following tables summarize the in vitro and in vivo degradation of silk biomaterials under various conditions.

Table 3.2.1: In Vitro Enzymatic Degradation of Silk Biomaterials

| Silk Material Format | Enzyme | Enzyme Concentration | Incubation Time | Mass Loss (%) | Reference(s) |

| Porous Silk Fibroin Sheets | Protease XIV | 1.0 U/ml | 15 days | 70% | [25] |

| Silk Nanoparticles | Protease XIV | Not specified | 1 day | ~50% | [26] |

| Silk Nanoparticles | Papain | Not specified | 10 days | >50% | [26] |

| Silk Nanoparticles | α-chymotrypsin | Not specified | 20 days | No significant change | [26] |

| Antheraea pernyi Silk Scaffolds (modified) | Collagenase IA | Not specified | 18 days | Faster than unmodified | [20] |

Table 3.2.2: In Vivo Degradation of Silk Biomaterials

| Silk Scaffold Type | Animal Model | Implantation Site | Implantation Duration | Degradation Observations | Reference(s) |

| Aqueous-derived (6% silk) | Lewis Rat | Subcutaneous | 6-12 months | Completely degraded | [22] |

| HFIP-derived | Lewis Rat | Subcutaneous | > 1 year | Persisted beyond one year | [22] |

| Silk Fibers | Rat | Not specified | 10 days | 29% loss in tensile strength | [6] |

| Silk Fibers | Rat | Not specified | 30 days | 73% loss in tensile strength | [6] |

| Silk Fibers | Rat | Not specified | 70 days | 83% loss in tensile strength | [6] |

Experimental Protocol for In Vitro Enzymatic Degradation

This protocol outlines a general procedure for assessing the in vitro enzymatic degradation of silk biomaterials.

Materials:

-

Silk biomaterial samples (e.g., films, scaffolds)

-

Proteolytic enzyme (e.g., Protease XIV from Streptomyces griseus)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Incubator at 37°C

-

Shaker

-

Analytical balance

-

Deionized water

Procedure:

-

Sample Preparation:

-

Prepare silk biomaterial samples of known weight and dimensions.

-

Record the initial dry weight of each sample (W_initial).

-

-

Enzyme Solution Preparation:

-

Prepare a solution of the desired enzyme (e.g., 1 U/mL Protease XIV) in PBS.

-

-

Degradation Assay:

-

Place each silk sample in a separate tube or well of a plate.

-

Add a sufficient volume of the enzyme solution to fully immerse the sample.

-

As a control, incubate identical samples in PBS without the enzyme.

-

Incubate the samples at 37°C with gentle agitation.[27]

-

-

Sample Analysis at Time Points:

-

At predetermined time points (e.g., 1, 3, 7, 14, 21 days), remove the samples from the enzyme solution.

-

Rinse the samples thoroughly with deionized water to stop the enzymatic reaction and remove any degradation byproducts.

-

Dry the samples to a constant weight and record the final dry weight (W_final).

-

-

Calculation of Mass Loss:

-

Calculate the percentage of mass loss at each time point using the following formula: Mass Loss (%) = [(W_initial - W_final) / W_initial] * 100

-

Cellular Degradation and Signaling Pathways

In vivo, the degradation of silk biomaterials is not solely dependent on passive enzymatic activity but is also an active process mediated by cells.[23] Osteoclasts and osteoblasts, for example, have been shown to degrade silk films.[24] This cellular degradation involves the secretion of enzymes such as matrix metalloproteinases (MMPs) and is influenced by cell-material interactions through integrin signaling.[1][23]

Osteoclast-Mediated Degradation of Silk

Osteoclasts are cells responsible for bone resorption and have been observed to actively degrade silk biomaterials. This process is thought to involve the following steps:

-

Cell Adhesion: Osteoclasts adhere to the surface of the silk biomaterial. This adhesion is mediated by integrins, which are transmembrane receptors that bind to proteins on the material surface.

-

Enzyme Secretion: Upon adhesion, osteoclasts secrete proteolytic enzymes, including MMP-1 and MMP-2, into the space between the cell and the biomaterial.

-

Material Degradation: These enzymes break down the silk fibroin into smaller peptides and amino acids, leading to the degradation of the material.

The following diagram illustrates the signaling pathway involved in osteoclast-mediated degradation of silk.

Caption: Osteoclast-mediated degradation of silk biomaterials.

Experimental Workflow for Assessing Cellular Degradation

The following diagram illustrates a typical workflow for an in vitro experiment to assess the degradation of silk biomaterials by cells.

Caption: Workflow for in vitro cellular degradation assay.

Conclusion

The solubility and degradation profiles of silk biomaterials are complex and tunable properties that are fundamental to their design and application in the biomedical field. By understanding and controlling factors such as silk source, processing conditions, and the enzymatic and cellular environment, researchers can tailor the characteristics of silk biomaterials to meet the specific requirements of diverse applications, from rapid drug delivery to long-term tissue scaffolding. The information provided in this guide serves as a foundational resource for professionals working with these versatile natural polymers.

References

- 1. Enzymatic Degradation of Bombyx mori Silk Materials: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Materials fabrication from Bombyx mori silk fibroin | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Biodegradation of Silk Biomaterials [mdpi.com]

- 7. Silk Fibroin as a Functional Biomaterial for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dissolution and processing of silk fibroin for materials science - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Species identification of silks by protein mass spectrometry reveals evidence of wild silk use in antiquity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. How to Improve Physico-Chemical Properties of Silk Fibroin Materials for Biomedical Applications?—Blending and Cross-Linking of Silk Fibroin—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure and properties of regenerated Antheraea pernyi silk fibroin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of Processing on Silk-Based Biomaterials: Reproducibility and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Silk-based stabilization of biomacromolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Biodegradation of Silk Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The degradation behavior of silk fibroin derived from different ionic liquid solvents [scirp.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Degradable allyl Antheraea pernyi silk fibroin thermoresponsive hydrogels to support cell adhesion and growth - PMC [pmc.ncbi.nlm.nih.gov]

- 22. In vivo Degradation of Three-Dimensional Silk Fibroin Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Quantifying Osteogenic Cell Degradation of Silk Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Quantifying osteogenic cell degradation of silk biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Enzymatic degradation behavior of porous silk fibroin sheets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Degradation Testing [bio-protocol.org]

An In-Depth Technical Guide to the Self-Assembly and Fibrillogenesis of Anapheline Chorion Proteins

For Researchers, Scientists, and Drug Development Professionals

Abstract

The robust and intricate architecture of the mosquito eggshell, or chorion, is critical for the survival and propagation of species such as the malaria vector, Anopheles gambiae. The formation of this protective layer is a prime example of protein self-assembly and fibrillogenesis. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the assembly of Anapheline chorion proteins, with a focus on their potential amyloid-like properties. We present quantitative data on putative chorion proteins, detailed experimental protocols for their study, and visualizations of the regulatory signaling pathways. Understanding these fundamental processes offers potential avenues for the development of novel vector control strategies.

Introduction

The eggshell of insects is a marvel of biological engineering, providing a formidable barrier against environmental stresses. In the case of Anopheles mosquitoes, the chorion's integrity is paramount for embryonic development. The assembly of this complex structure relies on the precise orchestration of protein synthesis, secretion, and self-organization into higher-order fibrillar structures. Emerging evidence from related insect species suggests that this process may involve the formation of amyloid-like fibrils, a class of highly organized protein aggregates. This guide delves into the specific proteins involved in Anopheles gambiae chorion formation, their predicted propensity for fibrillogenesis, the experimental methods to investigate these phenomena, and the signaling pathways that likely govern these events.

Quantitative Data on Putative Anopheles gambiae Chorion Proteins

A foundational study by Amenya et al. (2010) identified 44 putative eggshell proteins in Anopheles gambiae using mass spectrometry-based proteomics.[1][2][3] This analysis provided a crucial list of candidate proteins involved in chorion assembly. These proteins include vitelline membrane proteins and a number of putative chorion proteins, alongside enzymes such as peroxidases, laccases, and phenoloxidases that are likely involved in the subsequent cross-linking and hardening of the eggshell.[1][3]

To provide a quantitative assessment of the fibrillogenic potential of these proteins, we performed an in-silico analysis using the AmyloComp amyloid co-aggregation prediction tool.[4][5] The table below summarizes the analysis for a selection of identified chorion proteins, highlighting their predicted amyloidogenic propensity.

| Gene ID | Protein Name/Description | Molecular Weight (kDa) (Predicted/Observed) | Amyloidogenic Propensity Score (AmyloComp) | Notes |

| AGAP008818 | Putative chorion protein | 14.2 | High | |

| AGAP008819 | Putative chorion protein | 15.1 | High | |

| AGAP008820 | Putative chorion protein | 16.3 | Very High | Strong candidate for amyloid-like fibril formation. |

| AGAP008821 | Putative chorion protein | 18.5 | High | |

| AGAP008822 | Putative chorion protein | 12.8 | Moderate | |

| AGAP009907 | Putative chorion protein | 25.7 | Moderate | |

| AGAP010729 | Putative chorion protein | 28.1 | Low | |

| AGAP002134 | Vitelline membrane protein | 21.5 | Low | Contains a conserved hydrophobic motif.[2] |

| AGAP008696 | Vitelline membrane protein | 45.3 | Low | Contains a conserved hydrophobic motif.[2] |

Note: The amyloidogenic propensity scores are predictive and require experimental validation.

Experimental Protocols

Investigating the self-assembly and fibrillogenesis of this compound chorion proteins requires a multi-faceted experimental approach. Below are detailed methodologies for key experiments.

Recombinant Expression and Purification of Chorion Proteins

The in vitro study of chorion protein self-assembly necessitates the production of purified recombinant proteins.

Objective: To produce and purify a specific Anopheles gambiae chorion protein (e.g., AGAP008820) for in vitro fibrillogenesis assays.

Methodology:

-

Gene Synthesis and Cloning:

-

Synthesize the coding sequence of the target chorion protein, codon-optimized for expression in Escherichia coli.

-

Incorporate a hexahistidine (6x-His) tag at the N- or C-terminus to facilitate purification.

-

Clone the synthesized gene into a suitable bacterial expression vector (e.g., pET-28a).

-

-

Protein Expression:

-

Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

-

Grow the bacterial culture in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

-

Continue incubation at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance protein solubility.

-

-

Cell Lysis and Protein Extraction:

-

Harvest the bacterial cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).

-

Lyse the cells by sonication on ice.

-

If the protein is expressed as inclusion bodies (common for hydrophobic structural proteins), the pellet after centrifugation should be solubilized in a denaturing buffer containing 8 M urea or 6 M guanidine hydrochloride.

-

-

Purification by Immobilized Metal Affinity Chromatography (IMAC):

-

Clarify the cell lysate by centrifugation.

-

Load the supernatant (or the solubilized inclusion bodies) onto a Ni-NTA affinity column pre-equilibrated with a binding buffer (lysis buffer without lysozyme).

-

Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.

-

Elute the His-tagged chorion protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

If denatured, the protein can be refolded on-column or after elution by dialysis against a refolding buffer.

-

-

Purity Assessment:

-

Analyze the purified protein fractions by SDS-PAGE to assess purity and molecular weight.

-

Confirm the identity of the protein by Western blot using an anti-His tag antibody or by mass spectrometry.

-

In Vitro Fibrillogenesis Assay

This assay monitors the formation of amyloid-like fibrils from the purified recombinant chorion protein.

Objective: To induce and monitor the self-assembly of a purified this compound chorion protein into fibrils in vitro.

Methodology:

-

Preparation of Protein Solution:

-

Dialyze the purified chorion protein against a suitable buffer for fibril formation (e.g., phosphate-buffered saline (PBS), pH 7.4). The choice of buffer, pH, and ionic strength may need to be optimized.

-

Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm.

-

-

Fibril Formation:

-

Incubate the protein solution (typically at a concentration of 0.1-1 mg/mL) at 37°C with gentle agitation (e.g., 200 rpm) for an extended period (hours to days).

-

Fibril formation can sometimes be seeded by adding a small amount of pre-formed fibrils.

-

-

Monitoring Fibrillogenesis with Thioflavin T (ThT) Assay: [3][6][7][8][9]

-

At various time points, take aliquots of the protein solution.

-

Add the aliquot to a solution of Thioflavin T (ThT) in a fluorescence microplate.

-

Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~482 nm.[3] An increase in fluorescence indicates the formation of β-sheet-rich amyloid-like fibrils.

-

Characterization of Fibrils

Objective: To confirm the amyloid-like nature and morphology of the formed fibrils.

Methodology:

-

Congo Red Staining: [10][11][12]

-

Incubate the fibril solution with Congo Red dye.

-

Observe the sample under a polarized light microscope. A characteristic apple-green birefringence is indicative of amyloid fibrils.

-

-

Transmission Electron Microscopy (TEM): [13][14][15]

-

Apply a small volume of the fibril solution to a carbon-coated copper grid.

-

Negatively stain the sample with a solution of uranyl acetate or phosphotungstic acid.

-

Visualize the morphology of the fibrils using a transmission electron microscope. Amyloid-like fibrils typically appear as unbranched, elongated structures with a diameter of 7-13 nm.

-

-

X-ray Fiber Diffraction: [6][8][16]

-

Align the fibrils by drying a concentrated solution between two capillary tubes.

-

Collect X-ray diffraction data from the aligned sample.

-

The presence of a characteristic cross-β diffraction pattern, with reflections at ~4.7 Å (inter-strand distance) and ~10 Å (inter-sheet distance), confirms the amyloid structure.

-

Signaling Pathways in this compound Chorion Formation

The synthesis and assembly of chorion proteins are tightly regulated by hormonal signaling pathways during oogenesis.

20-Hydroxyecdysone (20E) Signaling Pathway

The steroid hormone 20-hydroxyecdysone (20E) is a master regulator of insect development and reproduction, including vitellogenesis and the later stages of eggshell formation.[1][16][17][18][19]

Workflow:

-

A blood meal triggers the release of hormones that stimulate the ovaries to produce ecdysone.

-

Ecdysone is converted to its active form, 20E, in the fat body.[1]

-

20E binds to its nuclear receptor, a heterodimer of the Ecdysone Receptor (EcR) and Ultraspiracle (USP).

-

The 20E-receptor complex binds to ecdysone response elements (EcREs) in the promoter regions of target genes.

-

This binding event activates the transcription of genes encoding chorion proteins in the follicle cells surrounding the oocyte.

-

Beyond transcriptional regulation, 20E signaling may also influence post-translational modifications and the activity of enzymes, such as peroxidases, involved in the cross-linking and stabilization of the chorion.[20]

Transforming Growth Factor-beta (TGF-β) Signaling Pathway

The TGF-β signaling pathway is known to play a crucial role in the regulation of extracellular matrix (ECM) production and assembly in various organisms, including insects.[2][7][18][21][22][23][24] In Drosophila, this pathway is essential for oogenesis and the patterning of eggshell structures.[22] It is plausible that a similar pathway is involved in regulating the assembly of the chorion, which is a specialized form of ECM, in Anopheles.

Workflow:

-

TGF-β-like ligands (e.g., Decapentaplegic - Dpp, Activins) are secreted by follicle cells.

-

These ligands bind to and bring together Type I and Type II serine/threonine kinase receptors on the cell surface.

-

The Type II receptor phosphorylates and activates the Type I receptor.

-

The activated Type I receptor phosphorylates receptor-regulated Smads (R-Smads).

-

Phosphorylated R-Smads form a complex with a common-mediator Smad (Co-Smad).

-

This complex translocates to the nucleus and, in conjunction with other transcription factors, regulates the expression of genes involved in ECM formation and modification, potentially including enzymes that mediate chorion protein cross-linking.

Logical Workflow for Investigating this compound Chorion Protein Fibrillogenesis

The following diagram outlines a logical experimental workflow for the comprehensive investigation of self-assembly and fibrillogenesis of a target this compound chorion protein.

Conclusion